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molecular formula C10H13NO B8520659 3-Pyridin-3-ylcyclopentan-1-ol

3-Pyridin-3-ylcyclopentan-1-ol

Cat. No. B8520659
M. Wt: 163.22 g/mol
InChI Key: QPBQALHZRHAFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OC1C=CC(c2cccnc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:13][CH2:14][OH:15].[n:1]1[cH:2][c:3]([CH:7]2[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH:7]2[CH2:8][CH2:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
OC1C=CC(c2cccnc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OC1C=CC(c2cccnc2)C1

Outcomes

Product
Name
Type
product
Smiles
OC1CCC(c2cccnc2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OC1C=CC(c2cccnc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:13][CH2:14][OH:15].[n:1]1[cH:2][c:3]([CH:7]2[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH:7]2[CH2:8][CH2:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
OC1C=CC(c2cccnc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OC1C=CC(c2cccnc2)C1

Outcomes

Product
Name
Type
product
Smiles
OC1CCC(c2cccnc2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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